molecular formula C13H17N3O2 B2629747 ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate CAS No. 178306-96-2

ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate

Cat. No.: B2629747
CAS No.: 178306-96-2
M. Wt: 247.298
InChI Key: ULYKTWOLVHGAHQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a pyrrole moiety. Key substituents include:

  • Amino group at position 2, contributing to nucleophilicity and hydrogen-bonding capacity.

This structural framework is common in medicinal chemistry, where pyrroloazepine derivatives are explored for their bioactivity, including kinase inhibition and CNS-targeting applications.

Properties

IUPAC Name

ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-18-13(17)11-9-6-4-3-5-7-16(9)10(8-14)12(11)15/h2-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYKTWOLVHGAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCCN2C(=C1N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with suitable amines and aldehydes under reflux conditions can lead to the formation of the desired pyrroloazepine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C13H17N3O2
  • Molar Mass : 247.29 g/mol
  • CAS Number : 178306-96-2

The compound features a pyrroloazepine structure, which is known for its ability to interact with biological targets effectively.

Pharmacological Potential

Research indicates that ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various pathogens.
Activity TypeTarget OrganismsReference
AntibacterialE. coli, S. aureus
AntifungalC. albicans
AntiviralInfluenza virus
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in oncology.

Antimicrobial Efficacy

A study published in Current Chemistry Letters explored the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated a promising antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those observed for standard antibiotics .

Cancer Research

In another investigation focusing on the cytotoxic effects against breast cancer cell lines (MCF-7), derivatives showed IC50 values indicating potent activity compared to conventional chemotherapeutics . This underscores the potential role of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogues from Literature

The following table summarizes key structural and functional differences between the target compound and analogues identified in the evidence:

Compound Name Core Structure Key Substituents Functional Groups Synthetic Yield Notable Properties
Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate (Target) Pyrroloazepine 1-COOEt, 2-NH2, 3-CN Ester, amine, nitrile N/A Predicted high polarity due to NH2 and CN; potential for diverse reactivity.
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolopyridine 1-COOEt Ester 60% Six-membered pyridine ring; planar structure with limited conformational flexibility.
(R)-Methyl 9-(2-(tert-butyldimethylsilyloxy)ethyl)-1-iodo-pyrroloazepine-3-carboxylate Pyrroloazepine 1-I, 3-COOMe, 9-TBS-protected hydroxyethyl Iodo, methyl ester, silyl ether 90% (similar steps) Enhanced steric bulk from TBS group; iodine enables cross-coupling reactions.
(R)-2,2,2-Trifluoro-1-(1-iodo-pyrroloazepin-3-yl)ethanone Pyrroloazepine 1-I, 3-trifluoroacetyl Iodo, trifluoroacetyl N/A Strong electron-withdrawing trifluoroacetyl group; alters electronic density.
(R)-1-(3-Hydroxyprop-1-ynyl)-pyrroloazepine derivatives Pyrroloazepine Propargyl alcohol or halogenated propargyl substituents Alkyne, hydroxyl, halogen 60–90% Sonogashira coupling precursors; propargyl groups enable click chemistry applications.

Key Comparative Insights

Ring System and Conformational Flexibility
  • The target compound’s seven-membered azepine ring exhibits puckering dynamics , as described by Cremer and Pople’s generalized puckering coordinates . This contrasts with six-membered pyrrolopyridine derivatives (e.g., ), which adopt planar or slightly puckered conformations.
  • Conformational flexibility in the azepine ring may enhance binding to biological targets compared to rigid pyrrolopyridines.
Substituent Effects
  • Electron-Withdrawing vs. This differs from analogues with trifluoroacetyl groups (e.g., ), which are strongly electron-withdrawing. Ethyl carboxylate vs. methyl ester: The ethyl group in the target compound may improve lipophilicity compared to methyl esters (e.g., ), affecting membrane permeability.
Physicochemical Properties
  • Optical Activity : Chiral analogues (e.g., ) exhibit significant optical rotation ([α]D = −58.3 to −79.6), suggesting the target compound may also display chirality depending on substituent stereochemistry.
  • NMR Shifts: The amino group in the target compound would likely produce distinct downfield shifts in 1H NMR (cf. δ 5.37 ppm for NH in ), while the cyano group would appear as a sharp singlet near δ 110–120 ppm in 13C NMR.

Biological Activity

Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound generally involves a multi-component reaction. The typical approach includes the reaction of cyanoacetates with appropriate amines and carbonyl compounds under controlled conditions. The yield and purity of the synthesized compound can significantly impact its biological activity.

Pharmacological Properties

Ethyl 2-amino-3-cyano derivatives have been studied for various pharmacological activities:

  • Antimicrobial Activity : Several derivatives have shown promising antimicrobial effects against a range of bacteria and fungi. For instance, compounds similar to ethyl 2-amino-3-cyano have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on human cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways .
  • Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to inhibit certain neurotransmitter receptors and reduce oxidative stress .

The biological activity is often linked to the compound's ability to interact with specific biological targets:

  • Receptor Binding : Ethyl 2-amino-3-cyano has been reported to bind effectively to certain receptors such as CCK2 receptors, which are implicated in various physiological processes including pain and anxiety modulation .
  • Enzyme Inhibition : Some derivatives have shown inhibitory activity against enzymes like COX-2, which plays a role in inflammation and pain pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrrolo[1,2-a]azepine derivatives demonstrated that ethyl 2-amino-3-cyano compounds exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against various pathogens, highlighting their potential as new antimicrobial agents .
  • Cytotoxicity in Cancer Models : In vitro assays using human cancer cell lines revealed that ethyl 2-amino-3-cyano derivatives induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .

Data Tables

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
CytotoxicityHeLa (cervical cancer)10 µM
CytotoxicityMCF-7 (breast cancer)12 µM
NeuroprotectionSH-SY5Y (neuroblastoma)Protective at 25 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization and functionalization steps. A plausible route involves:

Cyclization : Reacting pyrrolidine precursors with α,β-unsaturated nitriles under Lewis acid catalysis (e.g., AlCl₃) to form the azepine core.

Functionalization : Introducing the cyano group via nucleophilic substitution or a Knoevenagel condensation, followed by esterification with ethyl chloroformate.

  • Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC. Reference analogous syntheses of pyrroloazepines in and for catalyst selection and reaction conditions .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on expected chemical environments (e.g., ester carbonyl at ~165–170 ppm, cyano carbon at ~115–120 ppm). Compare shifts to similar compounds (e.g., reports δ 1.2–1.4 ppm for ethyl ester protons).
  • IR : Confirm cyano (C≡N) stretch at ~2200–2250 cm⁻¹ and ester C=O at ~1700–1750 cm⁻¹.
  • Crystallography : Grow single crystals via slow evaporation in ethyl acetate. Use SHELXL ( ) for structure refinement. Analyze bond lengths and angles to validate the azepine ring geometry .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%). Monitor fractions via UV or MS.
  • Yield Optimization : Adjust pH during precipitation (e.g., KHCO₃ in ethanol, as in ) to minimize impurities .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Perform time-resolved NMR or in-situ FTIR to track intermediate formation.
  • Computational Modeling : Use DFT (e.g., Gaussian) to simulate transition states and activation energies for cyclization steps. Compare with analogous Ru-catalyzed C–H activation mechanisms ( ) .
    • Data Table : Hypothetical kinetic data for cyclization:
Temperature (°C)Rate Constant (s⁻¹)Activation Energy (kJ/mol)
800.002185.3
1000.004582.1

Q. What conformational analysis methods apply to the azepine ring system?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using crystallographic coordinates ( ). For non-planar rings, θ > 10° indicates significant puckering.
  • Molecular Dynamics (MD) : Simulate ring flexibility in solvents (e.g., water, DMSO) using AMBER or GROMACS. Analyze RMSD to assess stability .

Q. How can computational modeling predict the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Calculation : Use Molinspiration or ChemAxon to estimate lipophilicity (critical for bioavailability).
  • Solubility Prediction : Apply COSMO-RS models in ADF software.
  • Electrostatic Mapping : Generate ESP surfaces (via Multiwfn) to identify nucleophilic/electrophilic regions .

Q. What strategies exist for designing analogs with enhanced bioactivity?

  • Methodological Answer :

  • SAR Studies : Modify the cyano group to amides or sulfonamides. Replace the ethyl ester with tert-butyl for steric effects.
  • Docking Studies : Target receptors (e.g., kinase enzymes) using AutoDock Vina. Validate with in vitro assays (e.g., IC₅₀ measurements). Reference and for structural motifs in bioactive heterocycles .

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